molecular formula C16H20N2O2 B2943936 tert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate CAS No. 2445784-84-7

tert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate

Cat. No.: B2943936
CAS No.: 2445784-84-7
M. Wt: 272.348
InChI Key: HHCXSGRIMQTHAM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate (CAS: 2445784-84-7) is an indole derivative with a molecular formula of C₁₆H₂₀N₂O₂ and a molecular weight of 272.34 g/mol . The compound features a tert-butyl carbamate group at the 1-position of the indole ring, an amino group at the 7-position, and a cyclopropyl substituent at the 3-position. This structural arrangement imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials science research.

The amino group at position 7 enhances reactivity for further functionalization, such as amide bond formation, which is critical in drug discovery.

Properties

IUPAC Name

tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-12(10-7-8-10)11-5-4-6-13(17)14(11)18/h4-6,9-10H,7-8,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCXSGRIMQTHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts and controlling temperature and pressure.

Chemical Reactions Analysis

tert-Butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The amino and cyclopropyl groups may enhance the compound’s binding affinity and selectivity for certain targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

The following table compares tert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate with structurally related indole derivatives, focusing on substituent effects, synthetic methods, and applications:

Compound Name Substituents Key Properties Synthesis Applications
This compound 7-NH₂, 3-cyclopropyl - Amino group enhances reactivity for functionalization.
- Cyclopropyl group imposes conformational rigidity.
Likely involves cyclopropanation and carbamate protection (inferred from analogs). Pharmaceutical intermediates (e.g., kinase inhibitors), materials science (conformationally restricted scaffolds).
tert-butyl 7-(1-cyanocyclopropyl)-1H-indole-1-carboxylate 7-(1-cyanocyclopropyl) - Cyano group is electron-withdrawing, reducing nucleophilicity.
- Stabilizes adjacent electrophilic centers.
Requires cyano cyclopropane introduction via cross-coupling or cycloaddition. Materials science (polymers, coatings), agrochemicals (stability under harsh conditions).
tert-butyl 3-acetyl-1H-indole-1-carboxylate 3-acetyl - Acetyl group is electron-withdrawing, directing electrophilic substitution.
- Reduces ring reactivity.
Synthesized using Nysted reagent (58% yield). Precursor for bioactive molecules (e.g., antitumor agents).
tert-butyl 3-methyl-2-(complex substituent)-1H-indole-1-carboxylate 3-methyl, 2-(phenanthrene-derived group) - Bulky substituent reduces solubility.
- Complex structure limits synthetic scalability.
Multi-step synthesis with TiCl₄ and specialized reagents. Specialty chemicals (e.g., fluorescent probes or receptor ligands).
Key Insights:

Substituent Effects: Amino vs. Cyano Groups: The amino group at position 7 (target compound) increases nucleophilicity, enabling facile derivatization, whereas the cyano group in the analog enhances stability for material science applications . Cyclopropyl vs. Acetyl Groups: The cyclopropyl group in the target compound provides steric constraint, beneficial for drug binding, while the acetyl group in the analog directs regioselectivity in further reactions .

Synthetic Challenges :

  • Bulky substituents (e.g., phenanthrene-derived groups) complicate synthesis and purification, whereas simpler groups (cyclopropyl, acetyl) allow higher yields .

Application-Specific Design: The target compound’s amino and cyclopropyl groups make it ideal for drug discovery, while the cyano-substituted analog is better suited for durable materials .

Limitations :

  • Direct comparative data (e.g., solubility, bioactivity) are absent in the evidence, necessitating experimental validation.
  • Synthetic protocols for the target compound require further optimization to match the efficiency of its analogs .

Biological Activity

Tert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

  • IUPAC Name : tert-butyl 7-amino-3-cyclopropyl-1H-indole-1-carboxylate
  • CAS Number : 1934432-59-3
  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from indole derivatives. Key steps include:

  • Formation of the indole core.
  • Introduction of the tert-butyl and amino groups.
  • Cyclopropyl functionalization through selective reactions involving cyclopropanation techniques.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may act as an inhibitor or modulator, influencing cellular processes such as proliferation, apoptosis, and immune responses.

Pharmacological Studies

Recent studies have highlighted several pharmacological effects of this compound:

  • Antimicrobial Activity : Research indicates that the compound exhibits significant antibacterial properties against various strains of bacteria, including those resistant to conventional antibiotics. For instance, it has shown effective inhibition against Mycobacterium tuberculosis with a reported minimum inhibitory concentration (MIC) in the low micromolar range .
  • Cytotoxicity : In vitro studies on human cell lines (e.g., HepG2) have demonstrated that this compound has a favorable cytotoxic profile, indicating low toxicity at therapeutic doses .
  • Receptor Modulation : The compound has been investigated for its role as a modulator of various G-protein coupled receptors (GPCRs), which are crucial in many physiological processes. Preliminary data suggest it may function as an antagonist at the P2Y14 receptor, potentially impacting inflammatory pathways .

Case Studies

StudyFindings
Study 1Demonstrated significant antibacterial activity against M. tuberculosis with MIC values around 0.66 µM .
Study 2Evaluated cytotoxic effects on HepG2 cells; found no significant toxicity at concentrations up to 50 µM .
Study 3Investigated receptor interactions; showed potential as a P2Y14 receptor antagonist influencing inflammatory responses .

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